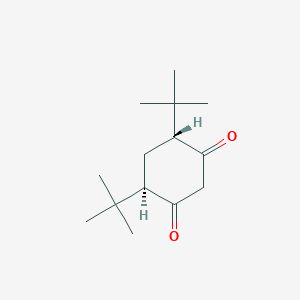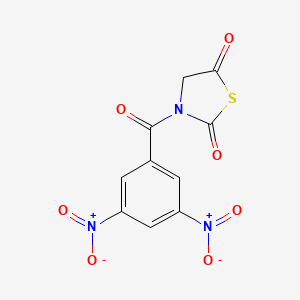
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is an organic compound that features a thiazolidine-2,5-dione ring substituted with a 3,5-dinitrobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 1,3-thiazolidine-2,5-dione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants or products.
Industrial Production Methods
the principles of green chemistry can be applied to optimize the synthesis process, such as using microwave-assisted synthesis or ionic liquids to reduce the environmental impact and improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and 1,3-thiazolidine-2,5-dione.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions .
Major Products
The major products formed from these reactions include 3,5-dinitrobenzoic acid, 3,5-diaminobenzoyl derivatives, and various substituted thiazolidine-2,5-dione compounds .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with nucleophilic sites on target molecules. The nitro groups on the benzoyl ring can participate in electron-withdrawing interactions, making the compound a potent electrophile. This allows it to form stable covalent bonds with nucleophilic amino acids in proteins, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoyl chloride: Used for similar derivatization reactions but lacks the thiazolidine-2,5-dione ring.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoyl chloride and other derivatives.
1,3-Thiazolidine-2,5-dione: A core structure in various pharmaceuticals but without the nitrobenzoyl substitution.
Uniqueness
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of the electron-withdrawing nitro groups and the reactive thiazolidine-2,5-dione ring. This dual functionality makes it a versatile compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
62935-89-1 |
|---|---|
Molekularformel |
C10H5N3O7S |
Molekulargewicht |
311.23 g/mol |
IUPAC-Name |
3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H5N3O7S/c14-8-4-11(10(16)21-8)9(15)5-1-6(12(17)18)3-7(2-5)13(19)20/h1-3H,4H2 |
InChI-Schlüssel |
NXVFQHYZPBNAEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
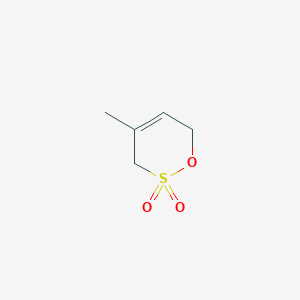
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

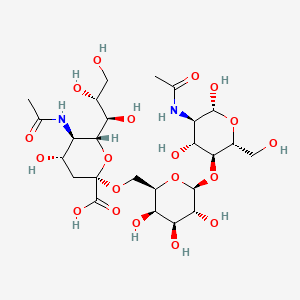
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
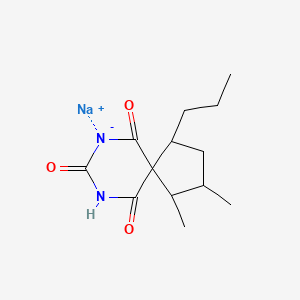
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
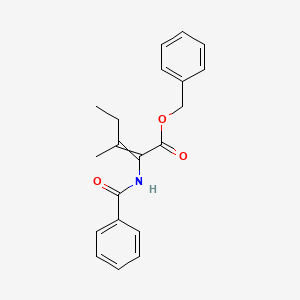
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


